
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide, also known as BPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPA is a pyridine-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. This compound may also exert its anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. Furthermore, this compound may exert its antifungal activity through the inhibition of fungal growth and the disruption of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Furthermore, this compound has been found to inhibit fungal growth and disrupt fungal cell membranes.
実験室実験の利点と制限
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is toxic and should be handled with care. This compound is also expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to investigate the potential of this compound as an anticancer agent in animal models. Furthermore, future research could investigate the potential of this compound as an anti-inflammatory and antifungal agent in vivo. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using various methods and has been found to exhibit anticancer, anti-inflammatory, and antifungal activity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including investigating its mechanism of action in more detail, its potential as an anticancer, anti-inflammatory, and antifungal agent, and its potential as a lead compound for the development of new drugs.
合成法
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide can be synthesized using various methods, including the reaction of 2-bromo-4-methylphenol with pyridine-4-carboxylic acid followed by acetylation. Another method involves the reaction of 2-bromo-4-methylphenol with pyridine-4-carboxylic acid hydrazide followed by acetylation. This compound can also be synthesized using other methods, such as Suzuki coupling and Buchwald-Hartwig amination.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been investigated for its potential as an anti-inflammatory agent. Furthermore, this compound has been found to exhibit antifungal activity against various fungal strains.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-2-3-13(12(15)8-10)19-9-14(18)17-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGVESVITARJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
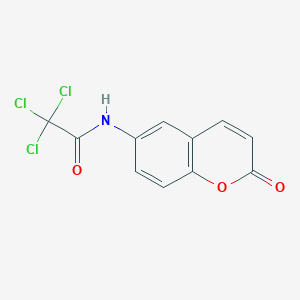

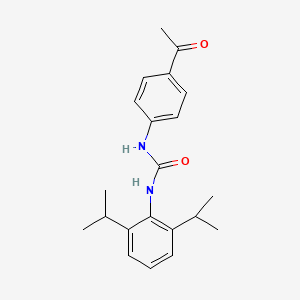
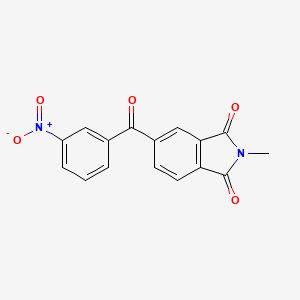

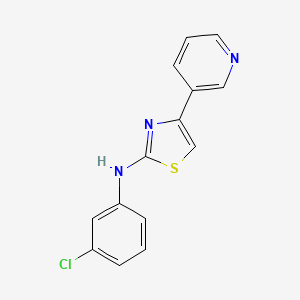

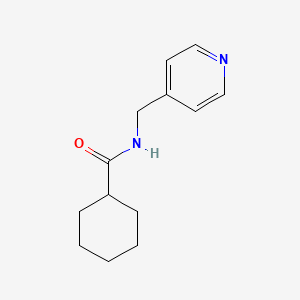
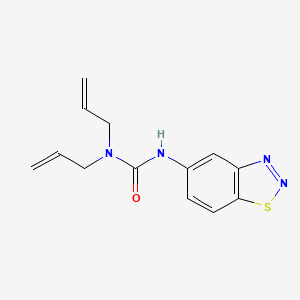
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)
